molecular formula C5H8N4O2 B12437615 n-(5-Amino-3-oxo-2,3-dihydro-1h-pyrazol-4-yl)acetamide

n-(5-Amino-3-oxo-2,3-dihydro-1h-pyrazol-4-yl)acetamide

Cat. No.: B12437615
M. Wt: 156.14 g/mol
InChI Key: SGXMUXMHMLINHY-UHFFFAOYSA-N
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Description

N-(5-Amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a heterocyclic compound that has garnered significant interest due to its versatile applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound features a pyrazole ring, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetamide typically involves the reaction of salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide in an ethanol/pyridine mixture. This one-pot synthesis method is favored for its atom economy and efficiency, avoiding the need for intermediate purification .

Industrial Production Methods: Industrial production methods for this compound often utilize similar one-pot synthesis techniques, scaled up to accommodate larger volumes. The use of ethanol and pyridine as solvents ensures a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(5-Amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the amino and carbonyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(5-Amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can bind to active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Uniqueness: N-(5-Amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetamide stands out due to its specific structural features and the presence of both amino and carbonyl groups, which contribute to its diverse reactivity and potential applications. Its ability to undergo various chemical reactions and its role in multiple scientific research areas highlight its versatility and importance.

Properties

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

N-(3-amino-5-oxo-1,2-dihydropyrazol-4-yl)acetamide

InChI

InChI=1S/C5H8N4O2/c1-2(10)7-3-4(6)8-9-5(3)11/h1H3,(H,7,10)(H4,6,8,9,11)

InChI Key

SGXMUXMHMLINHY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(NNC1=O)N

Origin of Product

United States

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